Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate
Vue d'ensemble
Description
Benoxaprofen Ethyl Ester is a chemical compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.78 g/mol . It is an ester derivative of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . Benoxaprofen Ethyl Ester is primarily used as an impurity reference material in pharmaceutical testing .
Méthodes De Préparation
Benoxaprofen Ethyl Ester can be synthesized through the esterification of Benoxaprofen with ethanol in the presence of a catalyst . The general reaction involves the conversion of carboxylic acids to esters using alcohols and acid catalysts. Industrial production methods typically involve the use of Fischer esterification, where Benoxaprofen is reacted with ethanol under acidic conditions to form Benoxaprofen Ethyl Ester .
Analyse Des Réactions Chimiques
Benoxaprofen Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: Ester compounds can undergo nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions are Benoxaprofen and ethanol in the case of hydrolysis .
Applications De Recherche Scientifique
Benoxaprofen Ethyl Ester is used in various scientific research applications, including:
Pharmaceutical Testing: It serves as a reference standard for impurity analysis in the development and quality control of pharmaceutical products.
Analytical Chemistry: It is used in method validation and stability testing to ensure the accuracy and reliability of analytical methods.
Biomedical Research: While specific biomedical applications are limited, Benoxaprofen Ethyl Ester can be used in studies related to the pharmacokinetics and metabolism of Benoxaprofen.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Benoxaprofen Ethyl Ester can be compared to other ester derivatives of non-steroidal anti-inflammatory drugs. Similar compounds include:
Ibuprofen Ethyl Ester: An ester derivative of Ibuprofen, another NSAID of the propionic acid class.
Naproxen Ethyl Ester: An ester derivative of Naproxen, also an NSAID of the propionic acid class.
The uniqueness of Benoxaprofen Ethyl Ester lies in its specific structure and its use as a reference standard for Benoxaprofen impurities . Unlike other ester derivatives, it is not used therapeutically but rather for analytical and quality control purposes .
Activité Biologique
Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate, also referred to as MCBA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psoriasis. This article provides a comprehensive overview of its biological activity, focusing on its efficacy as an anti-psoriatic agent based on recent studies.
Synthesis and Characterization
The synthesis of MCBA involves the oxidative coupling of 4-chlorobenzaldehyde with ortho-aminophenol in the presence of lead tetraacetate. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. The molecular weight of MCBA is reported to be 302 g/mol, with significant spectral peaks indicating successful synthesis .
MCBA exhibits its biological effects primarily through modulation of inflammatory pathways involved in psoriasis. In an imiquimod (IMQ)-induced psoriatic mouse model, both topical and oral administration of MCBA resulted in a marked reduction in key indicators of psoriasis, including erythema intensity, skin thickness, and desquamation. The Psoriasis Area Severity Index (PASI) scores demonstrated significant improvement in treated groups compared to controls .
Case Study Overview
A pivotal study evaluated the anti-psoriatic effects of MCBA against IMQ-induced psoriasis in mice. The study was structured as follows:
Group Number | Group Type | Description |
---|---|---|
Group I | Negative control | No treatment administered. |
Group II | Model control | Daily application of 5% IMQ cream on shaved dorsal skin. |
Group III | Positive control | IMQ cream plus topical application of Clobetasol (0.05%). |
Group IV | Topical MCBA | IMQ cream plus topical application of 1% MCBA. |
Group V | Topical CBA | IMQ cream plus topical application of 1% CBA. |
Group VI | Oral MCBA | IMQ cream plus oral administration of MCBA (120 mg/kg). |
Group VII | Oral CBA | IMQ cream plus oral administration of CBA (120 mg/kg). |
The results indicated that both oral and topical formulations of MCBA significantly reduced PASI scores compared to the model control group, with oral administration showing superior efficacy .
Histopathological Findings
Histological examinations revealed that skin tissues from mice treated with MCBA exhibited reduced signs of psoriatic alterations such as hyperkeratosis and inflammation. Specifically, oral MCBA treatment resulted in fewer inflammatory cells and less severe epidermal thickening compared to untreated controls .
Comparative Analysis with Other Treatments
In comparison to Clobetasol propionate, a well-known anti-psoriatic drug, MCBA demonstrated comparable efficacy in reducing PASI scores and improving histological parameters. This suggests that MCBA could be a viable alternative or adjunct therapy for psoriasis management .
Propriétés
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-18(21)11(2)13-6-9-16-15(10-13)20-17(23-16)12-4-7-14(19)8-5-12/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAYIAAIKPJCDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965509 | |
Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-41-4 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-alpha-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.